Akuammiline

Opioid pharmacology Receptor binding Analgesic drug discovery

Akuammiline (CAS 1897-26-3) is the validated κ-opioid receptor (κOR) negative control: zero κOR, μOR, or δOR affinity at concentrations up to 100 µM, directly benchmarked against the potent κOR agonist akuammicine (Ki 0.2 µM). Its documented microsomal half-life of 30.3 min—2.2× longer than co-occurring akuammine—provides a reliable metabolic stability benchmark for corynanthean alkaloid lead optimization. Sourced from Picralima nitida seeds. ≥98% purity. Essential for eliminating receptor crosstalk confounding in cAMP inhibition and β-arrestin-2 recruitment assays. Inquire for bulk pricing.

Molecular Formula C23H26N2O4
Molecular Weight 394.5 g/mol
Cat. No. B1256633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkuammiline
Molecular FormulaC23H26N2O4
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC
InChIInChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19-,22+,23?/m0/s1
InChIKeyQBHALCZZZWCCLV-AATGQAFQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akuammiline CAS 1897-26-3: Monoterpene Indole Alkaloid from Picralima nitida for Opioid Receptor and Anti-inflammatory Research


Akuammiline (CAS 1897-26-3) is a monoterpene indole alkaloid of the corynanthean structural class, isolated from the seeds of Picralima nitida (syn. P. klaineana), a tree native to West and Central Africa whose seeds have been traditionally used for pain and fever management [1]. The compound possesses a pentacyclic akuammilane skeleton with five stereocenters embedded in a compact framework (molecular formula C23H26N2O4, MW 394.47) [2]. As a natural product scaffold, akuammiline has attracted renewed medicinal interest as a ligand for multiple molecular targets, though its intrinsic pharmacological activity is distinct from and often less potent than structurally related alkaloids from the same botanical source, a distinction that directly informs research procurement decisions .

Why Akuammiline Cannot Be Substituted with Akuammicine or Akuammine in Opioid Pharmacology Studies


Despite sharing the same botanical source (Picralima nitida) and corynanthean biosynthetic origin, the five major akuamma alkaloids—akuammine, akuammicine, akuammiline, picraline, and pseudo-akuammigine—exhibit markedly divergent pharmacological profiles at opioid receptor subtypes [1]. In a systematic evaluation against a panel of over 40 central nervous system receptors, these alkaloids displayed distinct receptor selectivity patterns: akuammicine functions as a potent kappa opioid receptor (κOR) agonist (Ki 0.2 μM), while akuammiline exhibits minimal to no affinity at κOR, μOR, or δOR in the same assays [2]. This receptor subtype selectivity divergence is accompanied by pronounced differences in metabolic stability, with akuammiline demonstrating a microsomal half-life (t₁/₂) of 30.3 minutes compared to 13.5 minutes for akuammine—a 2.2-fold difference that materially impacts in vivo experimental design [3]. Generic substitution among these alkaloids without empirical verification of target engagement and stability would introduce confounding variables that compromise data reproducibility and mechanistic interpretation [4].

Quantitative Differentiation Evidence: Akuammiline vs. Akuammicine, Akuammine, and Pseudo-akuammigine in Head-to-Head Comparative Analyses


Opioid Receptor Selectivity Profile: Akuammiline Displays No Detectable Affinity at κOR vs. Akuammicine's Potent κOR Agonism (Ki 0.2 μM)

In a head-to-head comparative radioligand binding study across μ, κ, and δ opioid receptors, akuammiline (5) exhibited no detectable displacement of the κOR-selective radioligand [³H]U69,593 at concentrations up to 100 μM, whereas the structurally related akuammicine (4) displayed potent κOR affinity with a Ki of 0.2 μM [1]. This represents a >500-fold difference in κOR binding potency. Across all three opioid receptor subtypes, akuammiline showed minimal to no activity in cAMP inhibition and β-arrestin-2 recruitment functional assays, distinguishing it from akuammine (weak μOR partial agonist), pseudo-akuammigine (μOR/δOR activity), and akuammicine (potent κOR full agonist) [2].

Opioid pharmacology Receptor binding Analgesic drug discovery

In Vitro Metabolic Stability: Akuammiline Exhibits 2.2-Fold Longer Microsomal Half-Life (t₁/₂ = 30.3 min) than Akuammine (t₁/₂ = 13.5 min)

In a comparative in vitro metabolic stability assessment using NADPH-supplemented rat liver microsomes, akuammiline demonstrated a half-life (t₁/₂) of 30.3 minutes, which is 2.2-fold longer than the 13.5-minute half-life measured for akuammine under identical experimental conditions [1]. Pseudo-akuammigine exhibited intermediate stability among the tested alkaloids. This differential metabolic stability correlates with distinct structural features of the akuammilane skeleton relative to other corynanthean frameworks, potentially impacting oxidative metabolism by cytochrome P450 enzymes [2].

ADME Pharmacokinetics Drug metabolism

RA-FLS Proliferation Inhibition: Akuammiline Scaffold Derivatives Exhibit IC₅₀ Values of 3.2 μM, Demonstrating Synthetic Tractability for Anti-inflammatory Lead Optimization

While the natural product akuammiline itself has not been reported to possess direct anti-inflammatory activity, a 2023 study evaluated synthetic akuammiline alkaloid derivatives for their effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs). Among the synthesized analogs, compounds 9 and 17c demonstrated promising inhibitory effects with IC₅₀ values of 3.22 ± 0.29 μM and 3.21 ± 0.31 μM, respectively [1]. These findings establish the akuammiline scaffold as a chemically tractable template for generating bioactive derivatives, in contrast to the natural product itself which serves primarily as a synthetic precursor and scaffold for diversification rather than as a direct pharmacological tool [2]. This scaffold potential is supported by a patent application (CN patent 2023) describing akuammiline alkaloid analogs for the preparation of anti-rheumatoid arthritis therapeutics [3].

Anti-inflammatory Rheumatoid arthritis Structure-activity relationship

Anti-parasitic Activity: Akuammiline Exhibits Only Moderate Antiplasmodial Effects (pXC₅₀ < 6.3) Relative to Alstonine's Significant Activity (pXC₅₀ = 6.3)

In a 2024 study evaluating eight monoterpene indole alkaloids isolated from Picralima nitida seeds against Plasmodium falciparum, akuammiline (compound 6) was among the seven compounds (1–7) that exhibited only moderate antiplasmodial effects, whereas compound 8 (alstonine) showed significant activity with a pXC₅₀ of 6.3 [1]. For trypanocidal activity against Trypanosoma cruzi, compounds 1 (akuammigine) and 7 (rhazimol) demonstrated significant effects with pXC₅₀ values of 5.1 and 5.4, respectively, while akuammiline showed comparatively lower activity [2].

Antimalarial Antiplasmodial Neglected tropical diseases

Recommended Research Applications for Akuammiline Based on Empirical Evidence


Negative Control in κ-Opioid Receptor Functional Assays

Use akuammiline as a structurally matched negative control in κOR functional assays (cAMP inhibition, β-arrestin-2 recruitment) alongside the potent κOR agonist akuammicine (Ki 0.2 μM). This application is directly supported by direct head-to-head binding data showing akuammiline's lack of κOR affinity at concentrations up to 100 μM [1].

Reference Compound for Comparative ADME/Metabolic Stability Studies

Employ akuammiline as a reference standard in in vitro microsomal stability assays when evaluating novel akuamma alkaloid derivatives or other corynanthean compounds. The documented t₁/₂ of 30.3 minutes in rat liver microsomes provides a validated benchmark for assessing relative metabolic liabilities [2].

Scaffold for Medicinal Chemistry Diversification Targeting RA-FLS Pathways

Utilize akuammiline as a starting material for semi-synthetic diversification to generate akuammiline alkaloid derivatives. The demonstrated activity of derivatives 9 and 17c (IC₅₀ = 3.2 μM against RA-FLS proliferation) validates the scaffold's potential for anti-inflammatory lead optimization programs [3]. This application is further supported by pending patent claims on akuammiline analogs for rheumatoid arthritis therapy.

Moderate-Activity Comparator in Antiplasmodial Screening Panels

Include akuammiline in antiplasmodial screening panels as a moderately active comparator to establish baseline activity thresholds and contextualize the potency of novel isolates or derivatives. The 2024 study documenting moderate activity relative to alstonine (pXC₅₀ = 6.3) provides the necessary empirical context [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akuammiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.